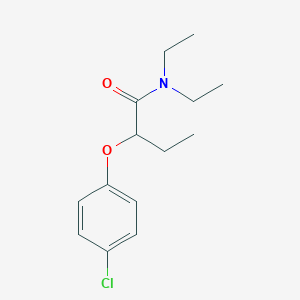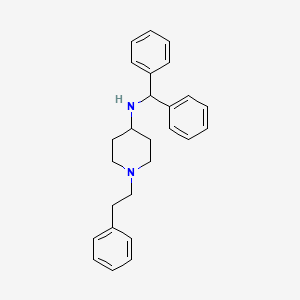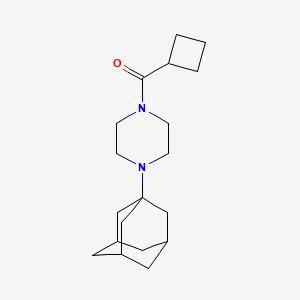![molecular formula C23H27N3O2 B5323276 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as IPI-504, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound was first synthesized by researchers at Infinity Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves binding to the ATP-binding pocket of Hsp90, which prevents the protein from interacting with its client proteins. This leads to the destabilization and degradation of numerous oncogenic proteins that are required for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential therapeutic applications in other diseases that are associated with Hsp90 dysregulation, such as neurodegenerative disorders and autoimmune diseases. However, further research is needed to fully explore these potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, its potency and selectivity make it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which may limit its ability to penetrate into certain cellular compartments.
Zukünftige Richtungen
There are numerous potential future directions for research involving 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of interest is the development of combination therapies that involve this compound and other drugs that target Hsp90 client proteins. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in diseases other than cancer. Finally, the development of more potent and selective Hsp90 inhibitors may lead to the development of even more effective cancer therapies.
Synthesemethoden
The synthesis of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that begins with the reaction of 6-isopropylindole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form the corresponding imine, which is subsequently reduced with sodium borohydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in cancer treatment. Specifically, it has been found to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in the folding and stabilization of numerous client proteins that are critical for cancer cell survival. By inhibiting Hsp90, this compound has been shown to induce cancer cell death and inhibit tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(6-propan-2-yl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15(2)17-5-6-18-13-20(25-19(18)12-17)22(27)26-10-8-23(28,9-11-26)21-7-4-16(3)14-24-21/h4-7,12-15,25,28H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSODBITCACOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)

![N'-[(4-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5323248.png)

![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)